

physical properties of 2,4-Dichloro-6-methylbenzylamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4-Dichloro-6-methylbenzylamine

Cat. No.: B128445

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2,4-Dichloro-6-methylbenzylamine**

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the physical and chemical properties of **2,4-Dichloro-6-methylbenzylamine** (CAS No: 150517-76-3). Intended for researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's core characteristics, including its thermal properties, solubility parameters, and key identifiers. Furthermore, it outlines standardized, field-proven methodologies for the experimental verification of these properties, emphasizing the rationale behind procedural steps to ensure data integrity and reproducibility. The guide is structured to serve as a practical reference for laboratory handling, experimental design, and safety management involving this compound.

Compound Identification and Molecular Structure

2,4-Dichloro-6-methylbenzylamine is a substituted aromatic amine with the chemical formula $C_8H_9Cl_2N$.^{[1][2][3][4]} Its structure consists of a benzylamine core modified with two chlorine atoms and a methyl group on the benzene ring. This specific substitution pattern dictates its physical properties and chemical reactivity.

Key Identifiers:

- IUPAC Name: (2,4-dichloro-6-methylphenyl)methanamine[2][4]
- CAS Number: 150517-76-3[1][2][3][4]
- Molecular Formula: C₈H₉Cl₂N[1][2][3][4]
- Molecular Weight: 190.07 g/mol [1][2][3][5]
- InChIKey: QISTWSMZJRTDCS-UHFFFAOYSA-N[2][3][4]
- SMILES: CC1=CC(Cl)=CC(Cl)=C1CN[2][6]

Caption: Molecular structure of **2,4-Dichloro-6-methylbenzylamine**.

Core Physicochemical Data

The fundamental physical properties of a compound are critical for predicting its behavior in various chemical and biological systems. The data below has been compiled from multiple sources. It is important to note that some values are predicted based on computational models and should be confirmed experimentally for critical applications.

Property	Value	Units	Source / Notes
Physical State	Solid	-	Inferred from melting point
Melting Point	47 to 56	°C	Range compiled from two sources.[2][3]
Boiling Point	278.6 ± 35.0	°C	Predicted value.[3]
Density	1.270 ± 0.06	g/cm³	Predicted value.[3]
Flash Point	122.3	°C	[3]
Vapor Pressure	0.00421	mmHg	at 25°C.[3]
Water Solubility	Low (Predicted)	-	Based on XLogP3 value
XLogP3 (Octanol/Water)	3.46	-	Indicates poor water solubility.[3]
Polar Surface Area (PSA)	26	Å²	[3]
Refractive Index	1.573	-	[3]

Analysis of Key Physical Properties

Thermal Stability and Phase Transitions

The reported melting point for **2,4-Dichloro-6-methylbenzylamine** falls within the range of 47-56°C.[2][3] This relatively low melting point indicates that the compound is a solid at standard ambient temperature and pressure (SATP) but can be easily melted for reactions or formulations. The breadth of the reported range may suggest variations in purity between samples; a sharp melting point range (e.g., < 2°C) is a key indicator of high purity.

The boiling point is computationally predicted to be approximately 278.6°C.[3] This high value is expected for a molecule of its mass with polar functional groups and halogen substituents. However, amines, especially benzylamines, can be susceptible to decomposition at elevated

temperatures. Therefore, for purification, vacuum distillation would be the required methodology to avoid degradation.

Solubility and Polarity

The calculated octanol-water partition coefficient (XLogP3) of 3.46 strongly suggests that **2,4-Dichloro-6-methylbenzylamine** is lipophilic and will exhibit poor solubility in aqueous solutions.^[3] The molecule's structure supports this: the large, nonpolar, chlorinated aromatic ring dominates the polarity, despite the presence of the primary amine group.

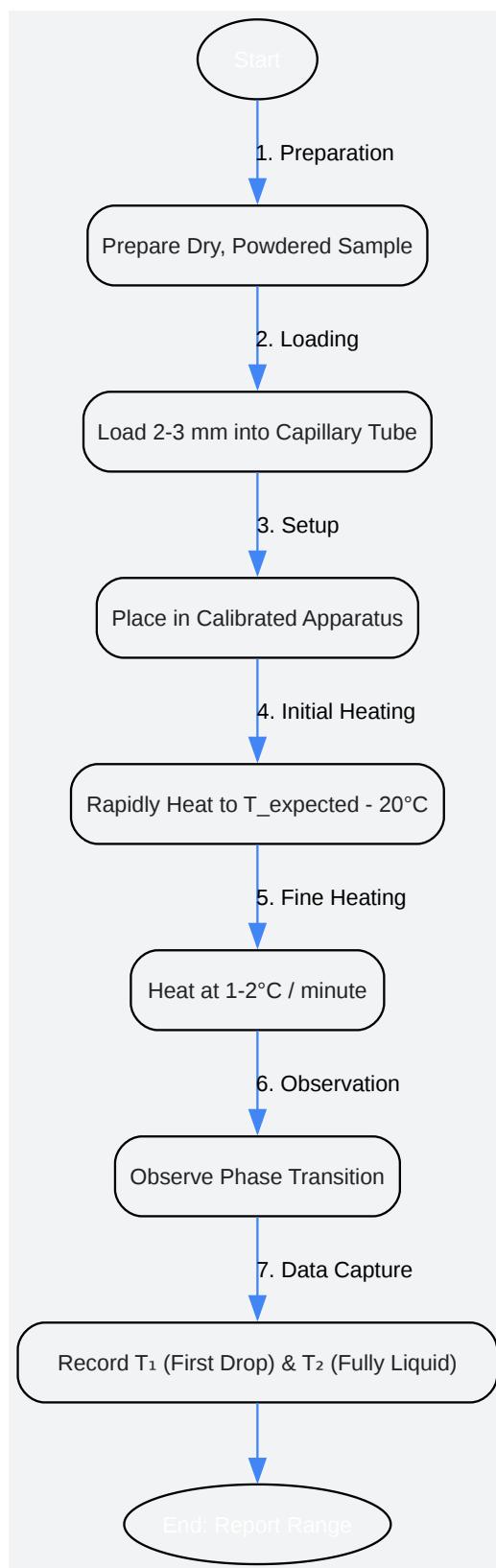
Based on these structural features, the expected solubility profile is:

- High Solubility: In nonpolar organic solvents like toluene, dichloromethane, and diethyl ether.
- Moderate Solubility: In polar aprotic solvents such as tetrahydrofuran (THF) and ethyl acetate.
- Low Solubility: In polar protic solvents, particularly water. The amine group may allow for slight solubility in acidic aqueous solutions through the formation of the corresponding ammonium salt.

Experimental Methodologies for Property Verification

To ensure the reliability of data for research and development, direct experimental verification of physical properties is paramount. The following protocols are presented as self-validating systems, where procedural integrity ensures data trustworthiness.

Protocol: Determination of Melting Point Range


The melting point is a robust and fundamental indicator of a solid compound's purity. The capillary method described here is a standard in organic chemistry.

Causality Behind the Method: This protocol relies on slowly heating a packed capillary tube containing the sample in a calibrated apparatus. The temperature at which the first liquid drop appears and the temperature at which the entire sample becomes liquid define the melting

range. A narrow range signifies high purity, as impurities typically depress and broaden the melting range.

Step-by-Step Methodology:

- Sample Preparation: Ensure the **2,4-Dichloro-6-methylbenzylamine** sample is completely dry and finely powdered by crushing it on a watch glass.
- Capillary Loading: Tap the open end of a capillary tube into the sample powder, forcing a small amount in. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
- Heating Protocol:
 - Set the apparatus to heat rapidly to approximately 20°C below the expected melting point (e.g., to 30°C).
 - Reduce the heating rate to 1-2°C per minute. This slow ramp rate is critical to allow for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
- Observation and Recording:
 - Record the temperature (T_1) when the first drop of liquid becomes visible.
 - Record the temperature (T_2) when the last solid crystal melts.
 - Report the result as the range $T_1 - T_2$.
- Validation: Perform the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin of error.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination via the Capillary Method.

Safety, Handling, and Transport

Proper handling of **2,4-Dichloro-6-methylbenzylamine** is essential due to its hazardous nature.

- Hazard Identification: The compound is classified as corrosive. It is known to cause severe skin burns and serious eye damage.^[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. Work should be conducted in a well-ventilated fume hood.
- Sensitivity: It is listed as being air-sensitive, which suggests that it may react with components of air (e.g., carbon dioxide, moisture) over time.^[2] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
- Transport Regulations: This material is classified as a Dangerous Good for transport.^{[1][2]}
 - UN Number: 3259^[2]
 - Proper Shipping Name: AMINES, SOLID, CORROSIVE, N.O.S.^[2]
 - Hazard Class: 8 (Corrosive)^[2]
 - Packing Group: III^[2]

Conclusion

2,4-Dichloro-6-methylbenzylamine is a solid, corrosive, and air-sensitive compound with a low melting point and poor aqueous solubility. Its physical properties are dictated by its halogenated aromatic structure. The data and protocols presented in this guide provide a robust foundation for scientists and researchers to handle, store, and utilize this compound safely and effectively in an experimental setting. For all critical applications, the computationally predicted values should be rigorously verified using the standardized methodologies outlined herein.

References

- **2,4-Dichloro-6-methylbenzylamine**, 98+%, Thermo Scientific. Fisher Scientific. [\[Link\]](#)
- **2,4-Dichloro-6-methylbenzylamine** | C8H9Cl2N | CID 2800971.

- Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424.
- **2,4-dichloro-6-methylbenzylamine** (C8H9Cl2N). PubChemLite. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]
- 2. 2,4-Dichloro-6-methylbenzylamine, 98+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloro-6-methylbenzylamine | C8H9Cl2N | CID 2800971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzenemethanamine, 2,4-dichloro-N-methyl- | C8H9Cl2N | CID 485424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - 2,4-dichloro-6-methylbenzylamine (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [physical properties of 2,4-Dichloro-6-methylbenzylamine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128445#physical-properties-of-2-4-dichloro-6-methylbenzylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com